molecular formula C14H13N3O2 B2656628 1-benzoyl-3-[(pyridin-3-yl)methyl]urea CAS No. 534560-26-4

1-benzoyl-3-[(pyridin-3-yl)methyl]urea

Cat. No.: B2656628
CAS No.: 534560-26-4
M. Wt: 255.277
InChI Key: XBRYAWBQLAPDPH-UHFFFAOYSA-N
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Description

1-Benzoyl-3-[(pyridin-3-yl)methyl]urea is a synthetic urea derivative of significant interest in medicinal chemistry and chemical biology research. This compound features a benzoyl group and a pyridin-3-ylmethyl substituent on the urea core, a structural motif shared with several biologically active molecules investigated for various therapeutic applications . Urea derivatives similar to this compound have been explored as key scaffolds in the development of pharmaceutical agents, with documented activities in areas such as antiviral therapy and insecticide development . The molecular structure of this compound (C20H17N3O2) incorporates hydrogen-bonding functionalities through its urea linkage and aromatic nitrogen of the pyridine ring, which may facilitate specific molecular recognition events with biological targets. Researchers utilize this compound primarily as a chemical intermediate or precursor in synthetic organic chemistry projects aimed at developing novel therapeutic candidates. Its mechanism of action is target-dependent, with related urea derivatives demonstrating inhibitory effects on various enzymes through binding interactions at active sites . This product is provided as a high-purity solid material characterized by appropriate analytical methods. It is intended for research and development purposes in laboratory settings only. This compound is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material using appropriate personal protective equipment and under controlled laboratory conditions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(pyridin-3-ylmethylcarbamoyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O2/c18-13(12-6-2-1-3-7-12)17-14(19)16-10-11-5-4-8-15-9-11/h1-9H,10H2,(H2,16,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBRYAWBQLAPDPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC(=O)NCC2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Contextualization of Urea and N Acylurea Derivatives in Contemporary Chemical Research

Urea (B33335) and its derivatives, particularly N-acylureas, are foundational scaffolds in modern chemical and pharmaceutical research. nih.gov Their structural resemblance to peptide bonds allows them to act as peptidomimetics, while their capacity for strong hydrogen bonding interactions makes them effective binders to biological targets. reading.ac.uk This has led to their incorporation into a wide array of bioactive compounds and clinically approved therapies. nih.gov

The N-acylurea functionality is a key feature in drugs with diverse pharmacological activities, including anticonvulsant and sedative effects. reading.ac.ukwikipedia.org Beyond medicine, the benzoylurea (B1208200) subclass has been extensively developed as potent insecticides. These compounds act as insect growth regulators by disrupting the synthesis of chitin (B13524), a crucial component of the insect exoskeleton, thereby preventing successful molting. wikipedia.orgresearchgate.net The adaptability of the acylurea scaffold allows for fine-tuning of physicochemical properties, making it a recurring motif in drug design and a subject of ongoing synthetic methodology development. nih.govresearchgate.netias.ac.in

Rationale for Investigating the 1 Benzoyl 3 Pyridin 3 Yl Methyl Urea Framework

The scientific rationale for focusing on the 1-benzoyl-3-[(pyridin-3-yl)methyl]urea structure is rooted in the strategic combination of its three primary components: the central urea (B33335) backbone, the N1-benzoyl group, and the N3-pyridin-3-ylmethyl group.

The Urea Backbone (-NH-CO-NH-): This central unit provides structural rigidity and serves as an excellent hydrogen bond donor and acceptor. These characteristics are crucial for establishing well-defined interactions with biological macromolecules, such as enzymes and receptors. reading.ac.uk

The Benzoyl Group (C₆H₅CO-): Attached to the N1 position, the benzoyl group introduces an aromatic ring that contributes to the molecule's stability and can participate in hydrophobic and π-stacking interactions within a binding pocket.

The Pyridin-3-ylmethyl Group: The pyridine (B92270) ring is a highly valued "azaheterocycle" in medicinal chemistry, found in numerous natural products and FDA-approved drugs. nih.govnih.gov Its inclusion is known to enhance key drug-like properties such as metabolic stability, membrane permeability, and binding potency. nih.gov The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and can improve the aqueous solubility of the molecule. nih.gov This specific linkage via a methylene (B1212753) (-CH₂-) bridge provides conformational flexibility, allowing the pyridine ring to adopt an optimal orientation for target engagement.

The combination of these fragments creates a molecule with a balanced profile of lipophilicity and hydrophilicity, along with a three-dimensional architecture conducive to specific biological recognition.

Predicted Physicochemical Properties of this compound
PropertyPredicted Value
Molecular FormulaC₁₅H₁₃N₃O₂
Molecular Weight267.29 g/mol
LogP (Partition Coefficient)~2.1
Hydrogen Bond Donors2
Hydrogen Bond Acceptors4
Topological Polar Surface Area87.7 Ų

Overview of Established and Emerging Research Disciplines Relevant to Pyridine Containing Benzoylureas

Foundational Reaction Pathways for N-Acylurea Bond Formation

The construction of the N-acylurea scaffold relies on several core chemical transformations. These foundational pathways are broadly applicable and form the basis for more complex synthetic designs.

The reaction between an amine and an isocyanate is a cornerstone of urea synthesis. For N-acylureas, this strategy is adapted in two primary ways. The most direct method involves the coupling of an acyl isocyanate with an amine. nsf.gov In the context of this compound, this would entail the reaction of benzoyl isocyanate with 3-(aminomethyl)pyridine (B1677787). This approach is highly efficient, driven by the high reactivity of the isocyanate group toward the amine nucleophile. vulcanchem.com

Alternatively, an isocyanate can be coupled with an amide. nsf.gov This pathway generally requires more forcing conditions compared to the amine-acyl isocyanate reaction. reading.ac.uk For the target compound, this would involve the reaction between pyridin-3-ylmethyl isocyanate and benzamide (B126). The choice between these routes often depends on the commercial availability and stability of the requisite isocyanate precursors.

A common method for generating the isocyanate intermediate in situ is through the Curtius rearrangement of an acyl azide (B81097). vulcanchem.comnih.gov This thermal or photochemical rearrangement produces the isocyanate with the expulsion of nitrogen gas, which can then be trapped by an amine to form the desired urea. nih.gov Another approach is the Hofmann rearrangement of a primary amide, which also proceeds through an isocyanate intermediate. organic-chemistry.org

Table 1: Overview of Amine-Isocyanate Coupling Strategies

Strategy Reactant 1 Reactant 2 Key Features
Acyl Isocyanate + Amine Acyl Isocyanate (e.g., Benzoyl isocyanate) Amine (e.g., 3-(aminomethyl)pyridine) Highly efficient, direct formation of N-acylurea. nsf.govvulcanchem.com
Isocyanate + Amide Isocyanate (e.g., Pyridin-3-ylmethyl isocyanate) Amide (e.g., Benzamide) Often requires harsher reaction conditions. reading.ac.uk
Curtius Rearrangement Acyl Azide (e.g., Benzoyl azide) Amine (e.g., 3-(aminomethyl)pyridine) In situ generation of isocyanate; avoids handling toxic isocyanates. vulcanchem.comnih.gov
Hofmann Rearrangement Primary Amide Amine In situ isocyanate generation. organic-chemistry.org

Another fundamental approach involves the acylation of urea or its derivatives with an activated carboxylic acid, most commonly an acyl halide. nsf.govgoogle.com The reaction of benzoyl chloride with 1-[(pyridin-3-yl)methyl]urea would directly yield the target compound. This method is straightforward but can sometimes be limited by the reactivity of the urea nitrogen and potential side reactions. The acylation typically occurs at the more nucleophilic nitrogen atom. arkat-usa.org

A widely used alternative involves the reaction of a carboxylic acid with a carbodiimide, such as dicyclohexylcarbodiimide (B1669883) (DCC) or N,N'-diisopropylcarbodiimide (DIC). ias.ac.inresearchgate.net This reaction forms a highly reactive O-acylisourea intermediate. ias.ac.in This intermediate can then react with a nucleophile. However, in the absence of another nucleophile, the O-acylisourea can undergo an intramolecular O-to-N acyl migration to furnish the N-acylurea. ias.ac.inresearchgate.net This rearrangement is a common route to N-acylureas, though it is often considered a side reaction in peptide coupling chemistry. ias.ac.in

Table 2: Acyl Halide and Derivatization Approaches

Approach Reactants Intermediate/Mechanism Key Features
Acylation of Urea Acyl Halide (e.g., Benzoyl chloride) + Substituted Urea Direct nucleophilic acyl substitution Straightforward, relies on availability of substituted urea. nsf.govarkat-usa.org
Carbodiimide-Mediated Carboxylic Acid + Carbodiimide (e.g., DCC) O-Acylisourea intermediate followed by O-to-N acyl migration Mild conditions, but can be plagued by byproducts. ias.ac.inresearchgate.net

Targeted Synthesis of this compound from Precursor Molecules

Specific synthetic routes to this compound have been devised based on the foundational pathways, focusing on the strategic introduction of the two key structural moieties.

A primary strategy begins with a benzoyl-containing precursor. One of the most direct methods is the reaction of benzoyl isocyanate with 3-(aminomethyl)pyridine. vulcanchem.com Benzoyl isocyanate can be prepared by reacting benzamide with oxalyl chloride. google.comnih.gov This isocyanate is then treated with the amine in a suitable solvent, such as chloroform (B151607) or N,N-dimethylformamide (DMF), to yield this compound. vulcanchem.comgoogle.com

Another route is the Curtius rearrangement of benzoyl azide. Benzoyl azide is formed from benzoyl chloride and sodium azide. Subsequent thermal decomposition generates the benzoyl isocyanate intermediate, which is then trapped by 3-(aminomethyl)pyridine. vulcanchem.com While this method can offer high purity, yields may be moderate. vulcanchem.com

A third approach involves the acylation of a pre-formed urea. For example, reacting benzoyl chloride with 1-[(pyridin-3-yl)methyl]urea in the presence of a base would furnish the final product. google.comarkat-usa.org

Syntheses can also commence from the pyridine-containing fragment. The primary precursor in this approach is 3-(aminomethyl)pyridine. As described above, its reaction with benzoyl isocyanate is a highly effective method. vulcanchem.com

Alternatively, one could envision a route starting with the conversion of 3-(aminomethyl)pyridine to its corresponding isocyanate, pyridin-3-ylmethyl isocyanate. This could potentially be achieved via reaction with phosgene (B1210022) or a phosgene equivalent like carbonyldiimidazole (CDI). nih.gov The resulting isocyanate would then be reacted with benzamide under thermal conditions to forge the N-acylurea linkage. reading.ac.uk

Advanced Synthetic Techniques Applicable to Urea Derivatives

Modern synthetic chemistry offers several advanced techniques that can be applied to the synthesis of this compound and its analogues, often providing advantages in terms of safety, efficiency, and environmental impact.

Phosgene-Free Methods : Due to the high toxicity of phosgene, numerous safer substitutes have been developed for the synthesis of isocyanates and ureas. N,N'-Carbonyldiimidazole (CDI) is a stable, crystalline solid that serves as an effective phosgene equivalent for activating amines to form carbamoylimidazoles, which are precursors to unsymmetrical ureas. nih.govorganic-chemistry.org Triphosgene, a solid, is another safer alternative to gaseous phosgene. nih.gov

Microwave-Assisted Synthesis : Microwave irradiation can dramatically reduce reaction times and improve yields in urea synthesis. nih.gov For instance, the one-pot synthesis of ureas from carboxylic acids and amines via a microwave-accelerated Curtius rearrangement using diphenylphosphorylazide (DPPA) has been reported to be complete in minutes. nih.gov

Flow Chemistry : The synthesis of ureas using hazardous intermediates like acyl azides can be performed more safely under continuous flow conditions. The small reaction volumes and precise control over temperature and reaction time inherent to flow reactors minimize risks associated with the thermal decomposition of high-energy species. nih.gov

Catalytic Methods : Palladium-catalyzed carbonylation reactions have emerged as powerful tools for urea synthesis. For example, the carbonylation of azides in the presence of amines under a carbon monoxide atmosphere provides a direct route to unsymmetrical ureas. organic-chemistry.orgresearchgate.net Copper-catalyzed methods have also been developed, such as the reaction of isocyanides with O-benzoyl hydroxylamines. nih.govmdpi.com

Multi-Component Reactions (MCRs) : One-pot, multi-component reactions offer high atom economy and operational simplicity. While specific MCRs for N-acylureas are less common, four-component reactions involving aminonitrones and isocyanide dibromides have been reported for their synthesis. reading.ac.uk

Mechanochemical Synthesis Protocols

Mechanochemical synthesis, a technique that utilizes mechanical force to induce chemical reactions, has emerged as a promising green alternative to traditional solvent-based methods. While specific mechanochemical protocols for this compound are not extensively documented, the principles of this methodology can be applied to its synthesis. Typically, the reaction would involve the solid-state grinding of a benzoyl isocyanate precursor with 3-(aminomethyl)pyridine.

The advantages of this approach include the absence of bulk solvents, reduced reaction times, and often, higher yields compared to solution-phase synthesis. The energy input is supplied directly to the reactants through grinding or milling, which can lead to the formation of novel crystalline phases and enhanced reaction kinetics.

Table 1: Hypothetical Mechanochemical Synthesis Parameters

ParameterCondition
ReactantsBenzoyl isocyanate, 3-(aminomethyl)pyridine
Grinding TechniqueBall milling or mortar and pestle
Reaction Time15-60 minutes
TemperatureAmbient
Post-processingMinimal, often direct isolation of the product

Microwave-Assisted Synthetic Approaches

Microwave-assisted synthesis has gained significant traction in organic chemistry for its ability to dramatically reduce reaction times and improve yields. jocpr.com This technique utilizes microwave irradiation to rapidly heat the reaction mixture, leading to a significant increase in the rate of reaction. For the synthesis of this compound, a mixture of a suitable benzoyl derivative (such as benzoyl isocyanate or a benzamide) and 3-(aminomethyl)pyridine in a polar solvent can be subjected to microwave irradiation. mdpi.comresearchgate.net

The choice of solvent is crucial in microwave-assisted synthesis, as it must efficiently absorb microwave energy. Polar solvents like dimethylformamide (DMF) or ethanol (B145695) are often employed. ucl.ac.be This method is particularly advantageous for high-throughput synthesis and the rapid generation of compound libraries for drug discovery. jocpr.com

Table 2: Typical Conditions for Microwave-Assisted Synthesis of Urea Derivatives

ParameterCondition
ReactantsBenzoyl isocyanate/equivalent, 3-(aminomethyl)pyridine
SolventDMF, Ethanol, or solvent-free
Temperature100-150 °C
Reaction Time5-30 minutes
YieldOften > 80%

Solvent-Free and Environmentally Conscious Methodologies

In addition to mechanochemistry, other solvent-free and environmentally conscious methods are being explored for the synthesis of urea derivatives. One-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel, are particularly attractive as they reduce waste and simplify purification processes. For instance, a one-pot reaction could involve the in-situ generation of benzoyl isocyanate from benzamide, followed by its reaction with 3-(aminomethyl)pyridine under solvent-free conditions or in a green solvent like water or ethanol.

These methodologies align with the principles of green chemistry by minimizing the use of hazardous solvents and reducing energy consumption. The development of such protocols is crucial for the sustainable production of pharmacologically important molecules like this compound.

Strategies for Diversification and Functionalization of the this compound Core

The therapeutic efficacy of a lead compound can often be enhanced by systematic structural modifications. For this compound, diversification strategies focus on three key regions of the molecule: the benzoyl aromatic system, the pyridine heterocycle, and the urea nitrogen atoms.

Substitutions on the Benzoyl Aromatic System

Introducing various substituents onto the benzoyl ring can significantly impact the molecule's electronic properties, lipophilicity, and steric profile, thereby influencing its biological activity. A wide range of functional groups, including halogens, alkyl, alkoxy, and nitro groups, can be incorporated. The synthesis of these analogues typically involves starting with a correspondingly substituted benzoyl chloride or benzoic acid to generate the required benzoyl isocyanate precursor. mdpi.com

Table 3: Examples of Substitutions on the Benzoyl Ring and Their Potential Effects

SubstituentPositionPotential Effect
Fluoro, Chloroortho, meta, paraModulates electronic properties and membrane permeability
Methyl, Ethylortho, meta, paraIncreases lipophilicity
Methoxy, Ethoxyortho, meta, paraAlters hydrogen bonding capacity and solubility
Trifluoromethylmeta, paraIncreases metabolic stability and binding affinity

Functionalization of the Pyridine Heterocycle

The pyridine ring offers multiple sites for functionalization, allowing for the introduction of substituents that can modulate the compound's basicity, polarity, and ability to form hydrogen bonds. researchgate.netnih.gov The nitrogen atom in the pyridine ring can also be quaternized to introduce a positive charge, which may enhance water solubility and interactions with biological targets. nih.gov Common modifications include the introduction of alkyl, amino, or halogen groups at various positions on the pyridine ring. nih.gov

Modifications at the Urea Nitrogen Atoms

The urea linkage is a critical component of the molecule, contributing to its structural rigidity and hydrogen bonding capabilities. nih.gov Alkylation of one or both urea nitrogen atoms can disrupt the planarity of the urea group, which can lead to an increase in solubility. nih.gov For example, the introduction of a methyl group on one of the urea nitrogens has been shown to significantly increase the solubility of some urea-based compounds by disrupting crystal packing. nih.gov Such modifications can be achieved by using N-substituted amine precursors or through post-synthetic modification of the urea moiety.

Advanced Spectroscopic Characterization

Spectroscopic analysis is fundamental to confirming the molecular structure of newly synthesized compounds and probing their electronic and vibrational properties.

Proton (¹H) NMR: The ¹H NMR spectrum is anticipated to show distinct signals for the protons of the benzoyl group, the pyridinyl ring, the methylene (B1212753) bridge, and the urea N-H protons. The aromatic protons of the benzoyl group would likely appear as multiplets in the downfield region. The protons on the pyridine ring are expected to be the most downfield due to the electronegativity of the nitrogen atom. The methylene protons adjacent to the pyridine ring would likely present as a triplet, coupling with the adjacent N-H proton. The urea N-H protons are expected to be broad singlets and their chemical shift can be influenced by solvent and concentration.

Carbon-13 (¹³C) NMR: The ¹³C NMR spectrum would provide information on all unique carbon atoms in the molecule. The carbonyl carbons of the benzoyl and urea moieties are expected to be the most downfield signals. The aromatic carbons of the benzoyl and pyridinyl rings would appear in the typical aromatic region, with variations in their chemical shifts influenced by their position relative to the substituents and the nitrogen atom in the pyridine ring. The methylene carbon would appear in the aliphatic region.

Nitrogen-15 (¹⁵N) NMR: ¹⁵N NMR spectroscopy, though less common, would offer direct insight into the electronic environment of the three nitrogen atoms within the urea linkage and the pyridine ring. The chemical shifts would be indicative of the hybridization and bonding characteristics of each nitrogen atom.

Multi-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be crucial for unambiguously assigning the proton and carbon signals and confirming the connectivity between the benzoyl, urea, and pyridinylmethyl fragments.

Table 1: Predicted ¹H NMR Chemical Shifts (δ, ppm) for this compound in DMSO-d₆
Proton Type Predicted Chemical Shift (ppm) Multiplicity Coupling Constant (J, Hz)
Pyridine H2 and H48.45–8.50Doublet4.8
Benzoyl aromatic7.75–7.80Multiplet-
Urea NH6.40–6.50Broad SingletExchangeable
Methylene (-CH₂-)4.30–4.40Triplet6.0

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by observing their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show strong absorption bands corresponding to the N-H stretching of the urea group, typically in the range of 3180-3320 cm⁻¹. The C=O stretching vibrations of the benzoyl and urea carbonyl groups would likely appear as strong bands around 1680 cm⁻¹. Vibrations associated with the pyridine ring would be observed at approximately 1600 cm⁻¹. The presence and nature of hydrogen bonding can be inferred from the position and shape of the N-H and C=O stretching bands.

Raman Spectroscopy: Raman spectroscopy would provide complementary information, particularly for the non-polar bonds and symmetric vibrations of the aromatic rings.

Table 2: Expected Characteristic IR Absorption Bands (cm⁻¹) for this compound
Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Urea N-HStretching~3320, 3180
Urea and Benzoyl C=OStretching~1680
Pyridine RingVibrations~1600

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the elemental composition of a molecule by providing a highly accurate mass measurement. For this compound (C₁₅H₁₃N₃O₂), the calculated exact mass of the protonated molecule [M+H]⁺ is 268.1086. HRMS would confirm this exact mass, thereby verifying the molecular formula.

Furthermore, tandem mass spectrometry (MS/MS) experiments would reveal the fragmentation pathways of the molecule. Expected fragmentation would likely involve the cleavage of the amide and urea linkages, leading to characteristic fragment ions such as the benzoyl cation (m/z 105) and the pyridin-3-ylmethyl fragment (m/z 92).

Table 3: Predicted Mass Spectrometry Data for this compound
Ion Calculated m/z Identity
[M+H]⁺268.1086Protonated Molecule
[C₇H₅O]⁺105.0334Benzoyl ion
[C₆H₇N]⁺93.0578Pyridin-3-ylmethylaminium ion

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The chromophores in this compound are the benzoyl group and the pyridine ring. The spectrum is expected to show absorption bands corresponding to π → π* and n → π* transitions. The benzoyl group typically exhibits a strong absorption band around 250 nm, while the pyridine ring shows characteristic absorptions in the UV region. The conjugation between these systems through the urea linkage may lead to shifts in the absorption maxima and changes in molar absorptivity.

Solid-State Structural Investigations via X-ray Crystallography

X-ray crystallography provides the most definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and torsion angles.

While a crystal structure for this compound is not available in the searched literature, analysis of related benzoylurea and thiourea (B124793) structures can provide insights into the expected molecular geometry. researchgate.netresearchgate.netwikipedia.org

The urea linkage is generally planar due to the delocalization of the nitrogen lone pairs into the carbonyl group. The conformation around the C-N bonds of the urea moiety can be described by torsion angles. In related structures, a variety of conformations have been observed, often stabilized by intramolecular hydrogen bonding between one of the urea N-H protons and the benzoyl carbonyl oxygen, forming a pseudo-six-membered ring. wikipedia.org

The relative orientation of the benzoyl and pyridinylmethyl substituents will be determined by steric and electronic factors, as well as by the packing forces in the crystal lattice. The dihedral angle between the plane of the benzoyl group and the plane of the urea unit is a key conformational parameter. Similarly, the orientation of the pyridinylmethyl group relative to the urea linkage is of interest. In the solid state, intermolecular hydrogen bonding involving the urea N-H donors and the carbonyl oxygen and pyridine nitrogen acceptors is expected to play a significant role in the crystal packing.

Characterization of Intramolecular Hydrogen Bonding Networks and Tautomeric Forms

The molecular structure of this compound features hydrogen bond donors (the two N-H groups of the urea moiety) and acceptors (the two carbonyl oxygens and the pyridinyl nitrogen), creating the potential for stable intramolecular hydrogen bonds.

Regarding tautomerism, the urea backbone can theoretically exist in keto-enol forms. However, the keto form is overwhelmingly stable, and tautomeric forms are not typically observed under standard conditions for simple urea derivatives. Spectroscopic and crystallographic studies of numerous benzoylurea compounds have consistently identified the diketo form as the sole tautomer present in the solid state. wikipedia.orgcurresweb.com

Table 1: Predicted Intramolecular Interactions in this compound

Interacting Atoms Bond Type Expected Result Reference Analog
N(benzoyl)-H ··· O=C(urea) Hydrogen Bond Formation of a planar pseudo-six-membered ring N-Benzoyl-N'-phenylurea wikipedia.org

Analysis of Intermolecular Interactions in Crystal Packing

The solid-state architecture of this compound is expected to be governed by a network of robust intermolecular interactions, leading to a highly organized crystal lattice.

Hydrogen Bonding: Based on analyses of related structures, the most significant intermolecular interaction would be hydrogen bonding. In the crystal structure of N-Benzoyl-N'-phenylurea, molecules form centrosymmetric dimers through pairs of intermolecular N−H⋅⋅⋅O hydrogen bonds, creating an eight-membered ring motif. wikipedia.org A similar dimerization via N-H···S bonds is seen in benzoylthiourea (B1224501) analogs. nih.govresearchgate.net For this compound, the urea N-H that is not involved in the intramolecular bond is available to form strong intermolecular hydrogen bonds with the benzoyl carbonyl oxygen of an adjacent molecule. Furthermore, the pyridinyl nitrogen atom is a potential hydrogen bond acceptor, possibly interacting with weaker C-H donors from neighboring molecules.

Table 2: Expected Intermolecular Interactions for this compound

Interaction Type Potential Participating Moieties Common Motifs in Analogs
Hydrogen Bonding Urea N-H, Benzoyl C=O, Pyridinyl N Centrosymmetric dimers via N-H···O bonds wikipedia.org
π-Stacking Benzoyl ring, Pyridinyl ring Parallel or offset stacking

Polymorphism and Crystallization Studies for Controlled Solid-State Architectures

Polymorphism, the ability of a compound to exist in more than one crystal form, is a common phenomenon in organic molecules, particularly those with conformational flexibility and multiple hydrogen bonding sites like benzoylurea derivatives. nih.gov Different polymorphs of a compound can exhibit distinct physical properties, including melting point, solubility, and stability.

For this compound, different crystallization conditions—such as the choice of solvent, temperature, and cooling rate—could potentially lead to the formation of different polymorphs. The conformational flexibility around the urea C-N bonds and the methylene bridge could allow the molecule to adopt different arrangements in the solid state, stabilized by varied networks of intermolecular interactions.

While no specific polymorphism or controlled crystallization studies have been published for this compound, research on urea, in general, has shown that co-crystallization techniques can be used to create novel solid forms with modulated physical properties. rsc.orgwikipedia.org Such crystal engineering strategies could theoretically be applied to control the solid-state architecture of the title compound. However, without experimental data, the existence and nature of any potential polymorphs remain hypothetical.

Computational and Theoretical Investigations of 1 Benzoyl 3 Pyridin 3 Yl Methyl Urea

Quantum Mechanical (QM) Studies

Quantum mechanical methods are employed to understand the electronic structure and properties of a molecule at the atomic level. These calculations, often relying on Density Functional Theory (DFT), solve approximations of the Schrödinger equation to determine the molecule's energetic and electronic characteristics.

Electronic Structure and Frontier Molecular Orbital (FMO) Analysis

An FMO analysis would investigate the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity. For 1-benzoyl-3-[(pyridin-3-yl)methyl]urea, this analysis would reveal the most probable sites for electrophilic and nucleophilic attack.

Table 4.1: Hypothetical Frontier Molecular Orbital Parameters This table is for illustrative purposes only, as specific data is unavailable.

Parameter Value (eV) Description
EHOMO - Energy of the Highest Occupied Molecular Orbital
ELUMO - Energy of the Lowest Unoccupied Molecular Orbital
HOMO-LUMO Gap - Energy difference between LUMO and HOMO

Vibrational Frequency Calculations and Spectroscopic Property Predictions

Theoretical vibrational frequency calculations are performed to predict the molecule's infrared (IR) and Raman spectra. By calculating the second derivatives of the energy with respect to atomic displacements, the vibrational modes of the molecule can be determined. Each calculated frequency corresponds to a specific type of molecular motion, such as the stretching of C=O, N-H, and C-N bonds, or the bending of various functional groups. Comparing the theoretical spectrum to an experimental one can help confirm the molecule's structure.

Molecular Dynamics (MD) Simulations

While QM studies typically focus on a single, static molecule in a vacuum, molecular dynamics simulations explore the behavior of a molecule over time, often in the presence of a solvent.

Exploration of Dynamic Behavior and Conformational Flexibility in Solution

An MD simulation would place the this compound molecule in a simulated box of solvent molecules (e.g., water) and solve Newton's equations of motion for every atom in the system over a set period. This simulation would provide insights into how the molecule moves, rotates, and changes its conformation in a more realistic, solvated environment. Key properties to be analyzed would include the stability of intramolecular hydrogen bonds, the dynamics of bond rotations, and the average distribution of different conformers over time. This would reveal the molecule's dynamic behavior and conformational flexibility, which are crucial for understanding its interactions in a biological or chemical system.

Analysis of Solvent Effects and Solvation Shells

No experimental or theoretical studies detailing the analysis of solvent effects or the characterization of solvation shells for this compound have been found. Such an analysis would typically involve computational methods like Molecular Dynamics (MD) simulations or quantum mechanical calculations using implicit or explicit solvent models. These methods would aim to understand how different solvents (e.g., water, DMSO, ethanol) influence the compound's conformation, stability, and intermolecular interactions. Key parameters such as the radial distribution function would be calculated to describe the structure of the solvent molecules around the urea (B33335), benzoyl, and pyridine (B92270) moieties of the compound.

Molecular Docking and Ligand-Target Interaction Prediction

While molecular docking is a common technique to predict the interaction of small molecules with biological targets, no studies have been published that perform this analysis for this compound. Research on analogous compounds containing pyridine and urea motifs suggests that this compound could be investigated as an inhibitor for targets like kinases, urease, or other enzymes where hydrogen bonding and aromatic interactions are crucial for binding. However, any such discussion would be speculative.

There are no documented theoretical models or molecular docking studies specifically identifying or predicting the binding sites for this compound on any macromolecular receptor. A typical investigation would utilize computational algorithms to search for potential binding pockets on a protein surface and predict the most favorable binding pose of the ligand based on scoring functions that approximate binding energy.

A computational analysis of the binding mode of this compound would identify the key amino acid residues and the specific non-covalent interactions that stabilize the ligand-protein complex. Based on its structure, the following interactions would be anticipated:

Hydrogen Bonding: The urea moiety contains both hydrogen bond donors (-NH groups) and a carbonyl acceptor (-C=O), which could form critical hydrogen bonds with protein backbones or side chains. The nitrogen atom in the pyridine ring can also act as a hydrogen bond acceptor.

Hydrophobic Interactions: The benzoyl group and the methylene (B1212753) linker would likely engage in hydrophobic interactions with nonpolar residues.

π-π Stacking: The aromatic benzoyl and pyridine rings could form π-π stacking or T-shaped interactions with aromatic amino acid residues such as phenylalanine, tyrosine, or tryptophan.

Without specific docking studies, a table of these interactions cannot be generated.

No studies have reported the prediction of binding affinities or the calculation of binding energies for this compound with any biological target. Such predictions are typically made using scoring functions from docking programs or more rigorous methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA), Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA), or free energy perturbation (FEP) calculations. These methods provide a quantitative estimate (e.g., in kcal/mol) of how strongly the ligand binds to its target.

Chemical Reactivity and Transformation Chemistry of the 1 Benzoyl 3 Pyridin 3 Yl Methyl Urea Framework

Stability and Hydrolysis Mechanisms of the Urea (B33335) Linkage

The urea linkage (–NH–CO–NH–) in 1-benzoyl-3-[(pyridin-3-yl)methyl]urea is a robust functional group, but it is susceptible to hydrolysis under certain conditions, leading to the cleavage of the C–N bonds. The stability of this linkage is significantly influenced by the electronic effects of the adjacent benzoyl and pyridinylmethyl groups.

Benzoylurea (B1208200) compounds are generally stable in acidic and neutral media but are susceptible to hydrolysis under alkaline conditions. nih.gov The hydrolysis can proceed through either acid-catalyzed or base-catalyzed mechanisms, typically resulting in the breakdown of the urea bridge.

Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen of the urea is protonated, increasing the electrophilicity of the carbonyl carbon. A subsequent nucleophilic attack by water leads to a tetrahedral intermediate. The cleavage of a C–N bond then yields a protonated carbamic acid and an amine. The carbamic acid is unstable and decomposes to carbon dioxide and another amine. For this compound, this would yield benzamide (B126), 3-(aminomethyl)pyridine (B1677787), and carbon dioxide.

Base-Catalyzed Hydrolysis: In alkaline media, a hydroxide (B78521) ion directly attacks the electrophilic carbonyl carbon of the urea. This forms a tetrahedral intermediate which can then collapse, cleaving a C–N bond to release an amine and a carbamate (B1207046) anion. The rate of hydrolysis for benzoylurea derivatives like diflubenzuron (B1670561) has been shown to increase with rising pH and temperature. nih.gov For instance, the decomposition of diflubenzuron in an aqueous solution at 20°C over 21 days was 4% at pH 5.8, but increased to 26% at pH 9. nih.gov

The degradation of several benzoylurea pesticides has been observed to proceed via the cleavage of the urea-bridge, among other pathways like hydroxylation and dehalogenation. nih.gov

Nucleophilic and Electrophilic Substitution Reactions on the Pyridine (B92270) Ring

The pyridine ring is an electron-deficient aromatic system due to the electronegative nitrogen atom. This electronic character dictates its reactivity towards substitution reactions.

Electrophilic Aromatic Substitution (SEAr): The pyridine ring is strongly deactivated towards electrophilic attack compared to benzene (B151609). The nitrogen atom withdraws electron density from the ring, making it less nucleophilic. atlas.org Furthermore, under the strongly acidic conditions often required for electrophilic substitution (e.g., nitration or sulfonation), the pyridine nitrogen is protonated, forming a pyridinium (B92312) ion. This further deactivates the ring. vaia.comrsc.org

When electrophilic substitution does occur, it preferentially takes place at the 3-position (meta to the nitrogen). Attack at the 2- or 4-positions results in a resonance intermediate where a positive charge is placed directly on the electronegative nitrogen atom, which is highly unfavorable. quora.comquora.com Attack at the 3-position avoids this destabilizing resonance structure, making the corresponding intermediate more stable. vaia.comquora.com Therefore, reactions like nitration or halogenation on the pyridine ring of this compound would require harsh conditions and would be expected to yield products substituted at the 5-position (meta to the nitrogen and ortho/para to the existing methylurea (B154334) substituent).

Nucleophilic Aromatic Substitution (SNAr): Conversely, the electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic attack, particularly at the 2- and 4-positions. quora.com An attack at these positions allows the negative charge of the intermediate (a Meisenheimer-like complex) to be delocalized onto the electronegative nitrogen atom, which provides significant stabilization. quora.comyoutube.com Nucleophilic attack at the 3-position does not allow for this stabilization. quimicaorganica.org

For this compound, direct nucleophilic substitution on the unsubstituted pyridine ring is challenging as there is no leaving group. However, reactions like the Chichibabin reaction (amination with sodium amide) could potentially introduce a nucleophile, preferentially at the 2- or 6-position. youtube.com If a good leaving group were present at the 2-, 4-, or 6-position, nucleophilic substitution would proceed more readily.

Reactivity Profiles of the Benzoyl Carbonyl and Aromatic System

The benzoyl group consists of a carbonyl group directly attached to a benzene ring. Both components have distinct reactivity profiles.

Reactivity of the Benzoyl Carbonyl: The carbonyl carbon of the benzoyl group is electrophilic and is a site for nucleophilic attack. This reactivity is central to the synthesis of N-benzoylurea derivatives, which can be formed via acyl nucleophilic substitution of a substituted urea on a benzoyl chloride derivative. ubaya.ac.id The benzoyl carbonyl can undergo reactions typical of ketones and amides, such as:

Reduction: The carbonyl can be reduced to a secondary alcohol using hydride reagents like sodium borohydride (B1222165) (NaBH₄) or to a methylene (B1212753) group (–CH₂–) under more forcing conditions (e.g., Clemmensen or Wolff-Kishner reduction).

Addition of Nucleophiles: Organometallic reagents (e.g., Grignard reagents) can add to the carbonyl carbon to form tertiary alcohols after acidic workup.

Reactivity of the Benzoyl Aromatic System: The benzene ring of the benzoyl group is subject to electrophilic aromatic substitution. The acyl group (–COR) is a deactivating, meta-directing group. lkouniv.ac.in It withdraws electron density from the ring through both inductive and resonance effects, making the ring less reactive towards electrophiles than unsubstituted benzene. youtube.com Any electrophilic substitution, such as nitration, halogenation, or sulfonation, would occur preferentially at the meta-positions of the benzoyl ring.

Cyclization Reactions and Heterocyclic Ring Formation Utilizing the Urea Scaffold as a Precursor

The urea moiety is a versatile precursor for the synthesis of various heterocyclic compounds. The two N-H groups and the carbonyl group can participate in cyclization reactions with appropriate bifunctional reagents. While specific cyclization reactions for this compound are not detailed in the literature, plausible pathways can be inferred from the reactivity of related N-acylureas and amides.

For example, N-benzoyl-N-methylsulfonylanthranilates have been shown to undergo unexpected base-mediated cyclization to form 4-alkoxy-1H-2,1-benzothiazine 2,2-dioxide derivatives. researchgate.net Similarly, intramolecular cyclization of arylpropargyl amides can lead to the formation of pyrrolidine (B122466) or benz[f]isoindoline derivatives, depending on the reaction conditions. rsc.org

These examples suggest that the urea scaffold in this compound could potentially undergo intramolecular cyclization if a suitable reactive group is present on one of the substituents, or intermolecular condensation with reagents like α,β-unsaturated esters or 1,3-dicarbonyl compounds to form five- or six-membered heterocyclic rings.

Reactant TypePotential Heterocyclic ProductGeneral Conditions
1,3-Dicarbonyl Compounds (e.g., Acetylacetone)Pyrimidinone derivativesAcid or base catalysis, heat
α-HaloketonesImidazolone derivativesBase, heat
HydrazineTriazinone derivativesHeat

Reductive and Oxidative Transformations of the Compound

The different functional groups within this compound offer several sites for reductive and oxidative transformations.

Reductive Transformations:

Pyridine Ring Reduction: The pyridine ring can be hydrogenated to a piperidine (B6355638) ring. This transformation is typically achieved using catalytic hydrogenation with catalysts such as Rhodium (Rh), Platinum (PtO₂), or Palladium (Pd/C), often under pressure. liv.ac.uknih.govrsc.org Transfer hydrogenation using sources like formic acid in the presence of a rhodium catalyst is also an effective method. liv.ac.ukresearchgate.net

Carbonyl Group Reduction: As mentioned in section 5.3, the benzoyl carbonyl group can be selectively reduced. Mild reducing agents like NaBH₄ would likely reduce the carbonyl to a hydroxyl group without affecting the pyridine ring. Stronger reducing agents or conditions (e.g., LiAlH₄, Clemmensen, or Wolff-Kishner) could reduce the carbonyl to a methylene group and may also affect the urea linkage.

Potential Reductive Transformations
Functional GroupReagent/ConditionProduct
Pyridine RingH₂, Rh₂O₃Piperidine derivative rsc.org
Pyridine Ring (as pyridinium salt)HCOOH-NEt₃, [Cp*RhCl₂]₂Piperidine or Tetrahydropyridine derivative liv.ac.ukresearchgate.net
Benzoyl CarbonylNaBH₄Secondary alcohol
Benzoyl CarbonylZn(Hg), HCl (Clemmensen)Methylene group

Oxidative Transformations:

Pyridine N-Oxidation: The nitrogen atom of the pyridine ring is susceptible to oxidation, forming a pyridine N-oxide. This is a common transformation and can be achieved using various oxidizing agents, including hydrogen peroxide in acetic acid or m-chloroperoxybenzoic acid (m-CPBA). tandfonline.comarkat-usa.orgtandfonline.com The formation of the N-oxide significantly alters the reactivity of the pyridine ring, making the 2- and 4-positions more susceptible to both nucleophilic and electrophilic attack. wikipedia.org

Benzylic Methylene Oxidation: The methylene bridge (–CH₂–) between the pyridine and urea groups is a potential site for oxidation to a carbonyl group under strong oxidizing conditions, although this would likely compete with N-oxidation.

Degradation: Strong oxidative conditions can lead to the degradation of the molecule, potentially cleaving the aromatic rings or the urea linkage. Photodegradation of benzoylurea pesticides can occur, often involving cleavage of the urea bridge. nih.gov

Coordination Chemistry and Supramolecular Assembly Involving 1 Benzoyl 3 Pyridin 3 Yl Methyl Urea

Role as a Ligand in Metal Complexation

Scientific literature dedicated to the role of 1-benzoyl-3-[(pyridin-3-yl)methyl]urea as a ligand in metal complexation could not be located. While the molecular structure, containing a benzoyl group, a urea (B33335) backbone, and a pyridyl group, suggests potential for metal coordination through the carbonyl oxygen and pyridine (B92270) nitrogen atoms, no experimental studies have been published to confirm or characterize this behavior.

Investigation of Binding Modes and Coordination Geometries with Metal Ions

There are no available research articles or structural studies, such as X-ray crystallography, that investigate the binding modes or coordination geometries of this compound with any metal ions.

Spectroscopic and Structural Characterization of Synthesized Metal Complexes

No metal complexes of this compound have been reported as synthesized in the scientific literature. Consequently, there is no spectroscopic (e.g., IR, NMR, UV-Vis) or structural data available for such complexes.

Application in Homogeneous and Heterogeneous Catalysis as a Ligand or Organocatalyst Precursor

A search of academic and chemical databases yielded no studies on the application of this compound or its potential metal complexes in either homogeneous or heterogeneous catalysis. Its utility as a ligand or an organocatalyst precursor has not been explored in published research.

Exploration of Self-Assembly Processes and Supramolecular Architectures Driven by Intermolecular Interactions

There are no published studies focusing on the self-assembly processes or supramolecular structures of this compound. The urea and pyridyl moieties provide potential sites for hydrogen bonding and π-π stacking, which are crucial for forming supramolecular architectures. However, the crystal structure of this specific compound has not been reported, and no research has been conducted on its self-assembly behavior in solution or the solid state.

Advanced Research Applications Beyond Traditional Medicinal Chemistry

Utilization as a Versatile Synthetic Building Block for Complex Organic Molecule Synthesis

The structural arrangement of 1-benzoyl-3-[(pyridin-3-yl)methyl]urea makes it a valuable intermediate and building block in organic synthesis. The molecule possesses multiple reactive sites that can be selectively targeted to construct more complex molecular architectures.

Pyridine (B92270) Ring Functionalization: The pyridine ring is a key site for synthetic modification. The nitrogen atom can be alkylated or oxidized, and the ring itself is susceptible to lithiation, particularly at the 4-position, which allows for the introduction of various electrophiles. researchgate.net This enables the covalent linking of the core structure to other molecular fragments, forming elaborate new compounds.

Urea (B33335) Moiety as a Precursor: The urea group can serve as a linchpin in multi-component reactions or be used as a precursor for synthesizing heterocyclic compounds. The N-H protons of the urea can be deprotonated to form reactive anions for further derivatization.

Aromatic Ring Substitution: Both the benzoyl and pyridine rings can undergo electrophilic substitution reactions, allowing for the introduction of additional functional groups that can tune the molecule's electronic properties or provide further handles for synthesis.

The synthesis of related pyridine-urea derivatives often involves multi-step processes, such as the Curtius rearrangement of corresponding acyl azides, which are then reacted with amines or other nucleophiles. researchgate.netmdpi.com This established chemistry underscores the synthetic accessibility and versatility of the pyridine-urea scaffold, positioning this compound as a strategic starting point for creating novel and complex organic molecules.

Development of Anion Receptors and Chemical Sensors Based on Urea Functionality for Analytical Applications

The urea functional group is a cornerstone in the field of supramolecular chemistry, renowned for its ability to bind anions through hydrogen bonding. researchgate.net In this compound, this capacity is enhanced by the molecule's specific electronic and structural features, making it a prime candidate for the development of anion receptors and sensors.

The two N-H groups of the urea moiety act as hydrogen bond donors. The adjacent electron-withdrawing benzoyl group increases the acidity of these protons, significantly enhancing their ability to form strong, directional hydrogen bonds with anionic guests. bohrium.comrsc.org This principle is central to the design of highly effective anion receptors. Research on analogous pyridine-urea and thiourea-based receptors has demonstrated high affinity and selectivity for various anions, including halides (F⁻, Cl⁻) and oxoanions (acetate, dihydrogen phosphate). acs.orgnih.govfrontiersin.org

The pyridine ring also plays a crucial role. Its nitrogen atom can act as a hydrogen bond acceptor, but more importantly, upon protonation to form a pyridinium (B92312) cation, it can provide strong electrostatic attraction for an anionic guest, further stabilizing the host-guest complex. acs.orgresearchgate.net This dual-mode binding—hydrogen bonding from the urea and electrostatic interaction from the pyridinium—can lead to very high binding affinities.

The binding event can be transduced into a measurable signal for sensing applications. When coupled with a chromophore or fluorophore, anion binding can induce a change in color or fluorescence, allowing for quantitative detection. mdpi.com The inherent aromaticity of the benzoyl and pyridine rings in this compound provides a foundation for such optical sensing mechanisms.

Table 1: Anion Binding Affinities of Related Urea-Based Receptors

Receptor Type Anion Binding Constant (Kₐ in M⁻¹) Solvent Reference
Pyridine-Thiourea F⁻ > 10⁴ DMSO nih.gov
Pyridine-Thiourea CH₃COO⁻ 11,300 DMSO nih.gov
Pyridine-Thiourea H₂PO₄⁻ 3,900 DMSO nih.gov
Bis-Urea Cleft F⁻ 1,060 DMSO frontiersin.org

Exploration in Materials Science for the Design of Functional Hybrid Systems

The unique combination of a strong hydrogen-bonding unit (urea) and a metal-coordinating ligand (pyridine) makes this compound an exemplary candidate for constructing advanced functional materials like self-assembling gels and metal-organic frameworks (MOFs).

Self-Assembling Gels: Low-molecular-weight gelators (LMWGs) based on urea derivatives are well-documented. nih.gov Gelation occurs through the self-assembly of molecules into long, entangled fibrous networks. This process is driven by the formation of highly directional and cooperative hydrogen bonds between the urea groups of adjacent molecules, which organize into one-dimensional tapes. researchgate.netthieme-connect.de The benzoyl and pyridylmethyl groups would decorate the exterior of these fibers, dictating their solubility and interactions with the surrounding solvent, enabling the formation of supramolecular gels in various organic solvents.

Metal-Organic Frameworks (MOFs): MOFs are crystalline, porous materials constructed from metal ions or clusters linked by organic ligands. The pyridine moiety is a classic N-donor ligand used extensively in MOF synthesis. rsc.org Simultaneously, the urea group can act as a powerful hydrogen-bond donor to template the inclusion of guest molecules or anions within the MOF pores. pnnl.govresearchgate.net Compounds like N,N'-bis(m-pyridyl)urea, which are structurally related to the target molecule, have been successfully used as linkers to create MOFs capable of selective anion coordination. ornl.gov Therefore, this compound could function as a multifunctional linker in MOF synthesis, with the pyridine coordinating to a metal center to build the framework and the benzoyl-urea portion lining the pores to impart specific functional properties, such as selective adsorption or catalysis.

Application as a Molecular Probe for Fundamental Mechanistic Chemical Biology Research

Beyond creating materials or sensors, this compound has potential as a molecular probe for investigating fundamental molecular recognition events in biological systems. This application focuses on using the molecule to study and understand molecular interactions, rather than eliciting a therapeutic effect.

In molecular biology, urea is widely used at high concentrations as a denaturant to study protein and nucleic acid folding by disrupting the non-covalent interactions (primarily hydrogen bonds) that stabilize their native structures. nih.gov At a single-molecule level, the functional groups of this compound can be used to map the binding sites of macromolecules.

Mapping Binding Pockets: The molecule presents a defined spatial arrangement of hydrogen bond donors (urea N-H), hydrogen bond acceptors (urea and benzoyl C=O, pyridine N), and hydrophobic/aromatic surfaces (benzoyl and pyridine rings). It can be used as a scaffold in fragment-based screening or as a tool to probe the topology and chemical environment of an enzyme's active site or a receptor's binding pocket.

Investigating Molecular Interactions: By observing how the molecule docks with a target protein through computational simulations and biophysical methods (e.g., NMR, X-ray crystallography), researchers can gain insight into the specific interactions—such as hydrogen bonds, π-stacking, and hydrophobic contacts—that govern molecular recognition. nih.gov For instance, molecular docking studies with other benzoylurea (B1208200) derivatives have been used to identify potential binding sites on protein targets. nih.gov This knowledge is crucial for understanding biological mechanisms at the molecular level and for the rational design of other chemical tools. This approach uses the molecule not to inhibit a target for therapy, but to learn about the nature of its active site.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-benzoyl-3-[(pyridin-3-yl)methyl]urea, and how can purity be ensured?

  • Methodological Answer : The synthesis typically involves coupling benzoyl isocyanate with 3-(aminomethyl)pyridine derivatives under anhydrous conditions. Key steps include:

  • Using a Schlenk line to maintain inert atmosphere during reactions.
  • Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) followed by recrystallization from ethanol/water mixtures to achieve >95% purity .
  • Characterization by 1H NMR^1 \text{H NMR}, 13C NMR^{13} \text{C NMR}, and high-resolution mass spectrometry (HRMS) to confirm structural integrity .

Q. How can spectroscopic techniques distinguish this compound from structurally similar urea derivatives?

  • Methodological Answer :

  • IR Spectroscopy : The carbonyl stretch (C=O) of the urea moiety appears at ~1650–1700 cm1^{-1}, while the benzoyl group shows a distinct absorption at ~1680 cm1^{-1}. Pyridinyl C-H bending vibrations are observed at ~600–800 cm1^{-1} .
  • NMR : The pyridin-3-ylmethyl group exhibits characteristic splitting patterns: a singlet for the methylene protons (δ ~4.5 ppm) and aromatic protons (δ ~7.2–8.6 ppm) .

Advanced Research Questions

Q. What strategies are recommended to resolve contradictions in reported biological activities of this compound analogs?

  • Methodological Answer :

  • Perform competitive binding assays (e.g., fluorescence polarization) to compare affinity for target receptors (e.g., TRPV1) across analogs .
  • Validate discrepancies using dose-response curves in cellular models (e.g., HEK293 cells expressing human TRPV1) to assess EC50_{50} variability .
  • Cross-reference crystallographic data (e.g., CCDC entries) to confirm if structural differences (e.g., torsion angles in the benzoyl group) influence activity .

Q. How can X-ray crystallography clarify structural ambiguities in this compound derivatives?

  • Methodological Answer :

  • Grow single crystals via slow evaporation of a saturated DMSO/acetone solution at 4°C.
  • Resolve the urea backbone conformation and pyridinyl-benzoyl dihedral angle using Mo-Kα radiation (λ = 0.71073 Å).
  • Compare with analogs (e.g., 1-benzoyl-3-(pyridin-2-yl)-1H-pyrazole) to identify steric or electronic effects influencing packing efficiency .

Q. What computational methods are suitable for predicting the solubility and bioavailability of this compound?

  • Methodological Answer :

  • Use COSMO-RS (Conductor-like Screening Model for Real Solvents) to predict solubility in polar solvents (e.g., water, DMSO) based on sigma profiles .
  • Apply SwissADME or pkCSM tools to estimate logP (partition coefficient), topological polar surface area (TPSA), and intestinal absorption .

Data Analysis and Experimental Design

Q. How should researchers design assays to evaluate the anti-inflammatory potential of this compound?

  • Methodological Answer :

  • In vitro : Measure inhibition of TNF-α or IL-6 production in LPS-stimulated macrophages (RAW 264.7 cells) using ELISA. Include a positive control (e.g., dexamethasone) .
  • In vivo : Use a murine carrageenan-induced paw edema model. Administer the compound orally (10–50 mg/kg) and compare edema reduction with ibuprofen .

Q. What analytical approaches can identify degradation products of this compound under physiological conditions?

  • Methodological Answer :

  • Incubate the compound in simulated gastric fluid (pH 2.0) and intestinal fluid (pH 6.8) at 37°C for 24 hours.
  • Analyze degradation profiles using UPLC-QTOF-MS with a C18 column (gradient: 5–95% acetonitrile/0.1% formic acid).
  • Identify hydrolyzed products (e.g., benzoylurea fragments) via tandem MS/MS and compare with reference standards .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.